molecular formula C12H19NO4 B13014697 3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid

3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B13014697
M. Wt: 241.28 g/mol
InChI Key: DWQURXPFTPMSNN-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) protection for the amino group. One common method includes the reaction of a suitable azabicyclic precursor with Boc anhydride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. This compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various organic transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical properties. Compared to similar compounds, it offers different reactivity and stability profiles, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-4-7-6-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

DWQURXPFTPMSNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2C1C(=O)O

Origin of Product

United States

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